![molecular formula C8H11F3N4 B1604671 5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 723286-97-3](/img/structure/B1604671.png)
5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Übersicht
Beschreibung
5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C8H11F3N4 and its molecular weight is 220.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS No. 723286-97-3) is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of extensive research.
Chemical Structure and Properties
- Molecular Formula : CHFN
- Molecular Weight : 220.19 g/mol
- CAS Number : 723286-97-3
The compound features a trifluoromethyl group and a fused triazole-pyrazine ring system, which enhance its chemical reactivity and biological activity.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. For instance:
- Apoptosis Induction : Derivatives of this compound have shown effectiveness in inducing apoptosis in various cancer cell lines by modulating pathways involving Bcl-2 family proteins and caspases. Studies have reported that compounds derived from it can up-regulate pro-apoptotic factors like Bax while down-regulating anti-apoptotic factors such as Bcl-2 .
- Cell Line Studies : In vitro studies demonstrated that certain derivatives significantly inhibited the growth of colon cancer cell lines (HCT-116 and HT-29) with IC values ranging from 6.587 to 11.10 µM .
Antibacterial Activity
The compound also shows promising antibacterial activity:
- In Vitro Tests : A series of triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their antibacterial efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Notably, one derivative exhibited MICs of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to standard antibiotics like ampicillin .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : Interaction studies suggest that it binds effectively to specific biological targets such as enzymes or receptors involved in metabolic disorders and cancer pathways.
- Inhibition of Key Enzymes : The compounds derived from this scaffold may inhibit critical enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription .
- Induction of Apoptosis : The activation of caspases through mitochondrial pathways is a key mechanism by which this compound induces cell death in cancer cells .
Research Findings Summary Table
Biological Activity | Effect | Cell Lines/Bacteria Tested | IC/MIC Values |
---|---|---|---|
Anticancer | Induces apoptosis | HCT-116, HT-29 | IC: 6.587 - 11.10 µM |
Antibacterial | Effective against bacteria | Staphylococcus aureus, Escherichia coli | MIC: 32 µg/mL (S.aureus), 16 µg/mL (E.coli) |
Case Studies
- Study on Anticancer Properties : A study evaluated the anticancer effects of synthesized derivatives on HT-29 colon cancer cells, revealing significant apoptosis induction through the mitochondrial pathway .
- Antibacterial Screening : Another research focused on the antibacterial properties of triazolo[4,3-a]pyrazine derivatives, highlighting their potential as effective agents against common bacterial pathogens .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Derivatives of 5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine have shown effectiveness in inducing apoptosis in various cancer cell lines by modulating key pathways involving Bcl-2 family proteins and caspases .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of Sitagliptin phosphate, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in managing type 2 diabetes. The potential for derivatives to exhibit additional therapeutic effects beyond diabetes management is also being explored.
Interaction Studies
Studies have focused on the compound's binding affinity to specific biological targets such as enzymes and receptors relevant to metabolic disorders and cancer. For instance:
- P2X7 Receptor Modulation : Some derivatives may influence P2X7 receptors involved in inflammatory responses and pain signaling pathways.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-(trifluoromethyl)-7,8-dihydro-6H-[1,2,4]triazolo[4,3-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N4/c1-7(2)4-12-3-5-13-14-6(15(5)7)8(9,10)11/h12H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWPQNRZCNMWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=NN=C(N21)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647274 | |
Record name | 5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723286-97-3 | |
Record name | 5,5-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.